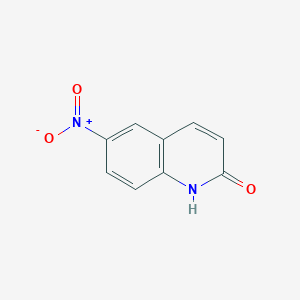

6-Nitroquinolin-2(1H)-one

Description

Historical Context of Quinolone Chemistry and its Evolution

The journey of quinolone chemistry began in 1962 with the serendipitous discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. oup.com This initial discovery of a 1,8-naphthyridine (B1210474) derivative, technically not a quinolone but considered its predecessor, revealed antibacterial activity and opened the door for the development of a vast library of related compounds. oup.comresearchgate.netwikipedia.org

The evolution of quinolones is often categorized into generations, each marked by an expanded spectrum of antimicrobial activity and improved pharmacokinetic properties. oup.comresearchgate.net The first generation of quinolones, including nalidixic acid, primarily targeted Gram-negative bacteria and were mainly used for urinary tract infections. oup.comoup.com A significant breakthrough occurred in the 1980s with the introduction of the second-generation quinolones, known as fluoroquinolones. oup.com The addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position dramatically increased their potency against a broader range of bacteria, including some Gram-positive strains. oup.comoup.com

Subsequent third and fourth-generation fluoroquinolones further expanded the antibacterial spectrum to include greater activity against pneumococci and anaerobic bacteria. oup.com These advancements were achieved through strategic modifications at various positions on the quinolone nucleus, demonstrating a sophisticated understanding of structure-activity relationships (SAR). oup.comnih.gov

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com This designation stems from its ability to serve as a core structure for a wide array of biologically active compounds. nih.govrsc.org Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and many others. nih.govnih.govrsc.orgorientjchem.org

The versatility of the quinoline ring lies in the ability to modify its structure at various positions, which in turn influences the pharmacological activity and target specificity of the resulting derivatives. nih.govfrontiersin.org For instance, the nature and position of substituents can determine whether a quinoline derivative will act as an anti-inflammatory agent by targeting enzymes like COX or as an antagonist for receptors like TRPV1. nih.gov The development of numerous quinoline-based drugs for various diseases underscores the enduring importance of this scaffold in drug discovery and development. nih.govrsc.org

Classification and Nomenclature of Quinolones

Quinolones are a class of synthetic antibacterial agents that share a bicyclic core structure related to 4-quinolone. wikipedia.org A key feature of these compounds is a 4-pyridone-3-carboxylic acid moiety fused to an aromatic ring. brieflands.com Variations in this basic structure, particularly at the 1-, 5-, 6-, 7-, and 8-positions, have led to the development of a wide range of derivatives with diverse properties. brieflands.com

The nomenclature can be complex, with compounds being classified based on their core structure as either quinolones (where the atom at position 8 is carbon) or naphthyridones (where it is nitrogen). oup.com However, in broader terms, they are often grouped into "generations" based on their antibacterial spectrum. oup.comlecturio.com

Table 1: Generations of Quinolone Antibiotics

| Generation | Key Characteristics | Examples |

|---|---|---|

| First | Narrow spectrum (mainly Gram-negative), used for UTIs. | Nalidixic acid, Cinoxacin |

| Second | Broader spectrum (including some Gram-positive), improved activity against Pseudomonas aeruginosa. | Ciprofloxacin (B1669076), Norfloxacin |

| Third | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. | Levofloxacin, Gatifloxacin |

| Fourth | Broadest spectrum, including activity against anaerobic bacteria. | Moxifloxacin, Trovafloxacin |

Overview of Nitroaromatic Compounds in Pharmaceutical Sciences

Nitroaromatic compounds, characterized by the presence of one or more nitro (–NO2) groups attached to an aromatic ring, are a significant class of molecules in the pharmaceutical industry. scielo.brscience.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule and can enhance its biological activity. svedbergopen.comresearchgate.net

These compounds are utilized in a variety of therapeutic areas, including as antibacterial, antiprotozoal, and anticancer agents. scielo.br The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group. scielo.brnih.gov This process can lead to the formation of reactive intermediates that are responsible for the therapeutic effect. svedbergopen.comresearchgate.net However, this same reactivity can also be associated with toxicity, making the study of their metabolism and potential for adverse effects a critical aspect of their development. scielo.brsvedbergopen.com

Specific Importance of 6-Nitroquinolin-2(1H)-one within the Quinolone Framework

This compound is a specific quinolone derivative that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. ontosight.ai Its structure features a quinoline core with a nitro group at the 6-position and a keto group at the 2-position. ontosight.ai

The presence of the nitro group is particularly significant, as nitro-substituted quinolones have been investigated for their pharmacological properties. ontosight.ai Research has explored the potential of this compound and its derivatives as antimicrobial, anticancer, and antiviral agents. ontosight.ai For instance, it has been observed that xanthine (B1682287) oxidase can convert 6-nitroquinoline (B147349) to this compound in a side reaction during studies of bioreductive metabolism. nih.govacs.org Furthermore, it has been used as a starting material in the synthesis of novel azo dyes with potential antimicrobial activity. researchgate.net The compound also serves as a reference standard in analytical chemistry and as a building block in the synthesis of other chemical intermediates and active pharmaceutical ingredients. lookchem.com

While it is not a therapeutic agent itself, its role as an impurity in drugs like Clonazepam highlights its relevance in pharmaceutical quality control. smolecule.com The study of compounds like this compound contributes to the broader understanding of the structure-activity relationships within the quinolone class and the potential applications of nitroaromatic compounds in medicine.

Propriétés

IUPAC Name |

6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLJUJGLDPDXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358483 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64495-55-2 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitroquinolin 2 1h One and Its Derivatives

Classical and Modern Synthesis Approaches for Quinolones

The construction of the quinolone framework has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods range from traditional cyclization reactions to modern catalytic and environmentally friendly procedures.

Gould-Jacobs Reaction and Regioselectivity Considerations

The Gould-Jacobs reaction is a classical and important thermal cyclization method for constructing the 4-quinolone scaffold. mdpi.comd-nb.info The process begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting anilinomethylenemalonate. d-nb.infowikipedia.org This reaction typically requires high temperatures, often exceeding 250 °C, which can lead to product decomposition and side reactions. mdpi.com The use of high-boiling solvents like diphenyl ether can improve cyclization yields. mdpi.com

A critical aspect of the Gould-Jacobs reaction is its regioselectivity, which is influenced by both steric and electronic factors. mdpi.comd-nb.info When asymmetrically substituted anilines are used, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. mdpi.comd-nb.info For instance, the cyclization of substituted (pyridyl)aminomethylenemalonates can yield either a kinetic or a thermodynamic product depending on the reaction conditions. d-nb.info

| Reactant 1 | Reactant 2 | Product(s) | Key Features |

| Aniline derivative | Diethyl ethoxymethylenemalonate | 4-Quinolone scaffold | Thermal cyclization, high temperatures required. mdpi.comd-nb.info |

| Asymmetrically substituted anilines | Diethyl ethoxymethylenemalonate | Mixture of regioisomeric quinolones | Regioselectivity controlled by steric and electronic factors. mdpi.comd-nb.info |

Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for synthesizing quinolin-2-ones. Various reagents and conditions have been employed to promote the ring-closure step. For example, triflic anhydride (B1165640) in N,N-dimethyl trifluoroacetamide (B147638) can facilitate the intramolecular cyclization of N-aryl cinnamides to yield polysubstituted quinolin-2(1H)-ones under mild conditions. organic-chemistry.org

Another notable method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this reaction can lead to the formation of either quinolin-2-ones or quinolin-4-ones. mdpi.com Palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient and atom-economical route to 2-quinolinone derivatives through the oxypalladation of alkynes. organic-chemistry.org Furthermore, a silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes offers a facile synthesis of various functionalized 3-substituted quinolin-2(1H)-ones. nih.gov

| Starting Material | Reagent/Catalyst | Product |

| N-aryl cinnamides | Triflic anhydride | Polysubstituted quinolin-2(1H)-ones organic-chemistry.org |

| N-(2-acylaryl)amides | Base | Quinolin-2-ones or Quinolin-4-ones mdpi.com |

| N-(2-formylaryl)alkynamides | Pd(OAc)₂ | 2-Quinolinone derivatives organic-chemistry.org |

| o-alkynylisocyanobenzenes | Ag(I) nitrate (B79036) | 3-Substituted quinolin-2(1H)-ones nih.gov |

Metal-Catalyzed and Metal-Free Synthetic Procedures

Both metal-catalyzed and metal-free approaches have been successfully applied to the synthesis of quinolones. Palladium-catalyzed reactions are particularly prominent. For instance, a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade of anilines and acrylates provides access to quinolinone derivatives. organic-chemistry.orgnih.gov Similarly, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence using 2-iodoanilines and alkynes, with molybdenum hexacarbonyl as a CO source, yields functionalized 4-quinolones. organic-chemistry.org Copper-catalyzed heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones is another effective method for preparing 1,2-disubstituted 4-quinolones. organic-chemistry.org

Metal-free synthetic routes offer advantages in terms of cost and environmental impact. An efficient transition-metal-free oxidative cyclization of alkynes with isatins has been developed for the synthesis of structurally diverse 4-quinolones. organic-chemistry.orgrsc.org Additionally, a metal-free C(sp³)–H functionalization and tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines provides an environmentally friendly pathway to medicinally valuable quinolines. nih.gov

| Reaction Type | Catalyst/Reagent | Starting Materials | Product |

| C-H activation/cyclization | Palladium | Anilines, acrylates | Quinolinone derivatives organic-chemistry.orgnih.gov |

| Carbonylative Sonogashira/cyclization | Palladium/Molybdenum hexacarbonyl | 2-Iodoanilines, alkynes | 4-Quinolones organic-chemistry.org |

| Heterocyclization | Copper | 1-(2-halophenyl)-2-en-3-amin-1-ones | 1,2-Disubstituted 4-quinolones organic-chemistry.org |

| Oxidative cyclization | Metal-free | Alkynes, isatins | 4-Quinolones organic-chemistry.orgrsc.org |

| C(sp³)–H functionalization/cyclization | Metal-free | 2-Methylbenzothiazoles/quinolines, 2-styrylanilines | Quinolines nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinolones. ablelab.eu This technique is particularly beneficial for reactions that traditionally require high temperatures and long reaction times, such as the Gould-Jacobs reaction. mdpi.comablelab.eu For example, a palladium-catalyzed carbonylative Sonogashira/cyclization for the preparation of 4-quinolones can be completed in just 20 minutes with microwave heating. organic-chemistry.org Similarly, the DABCO-mediated decarboxylative cyclization of isatoic anhydrides with active methylene (B1212753) compounds to form 3-cyano 4-quinolone derivatives can be achieved in 30 minutes under microwave irradiation at 80 °C. rsc.org

The application of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher purity and yields of the desired products. ablelab.eumdpi.com

| Reaction | Conventional Time | Microwave Time | Temperature (°C) |

| Gould-Jacobs Reaction | Several hours | 5 minutes | 300 |

| Pd-catalyzed Carbonylative Cyclization | N/A | 20 minutes | 120 |

| DABCO-mediated Decarboxylative Cyclization | N/A | 30 minutes | 80 |

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free and other environmentally benign methods for quinolone synthesis are gaining increasing attention. mdpi.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com

Solvent-free synthesis, where the reaction is conducted in the absence of a solvent, is a key green chemistry approach. mdpi.comnih.gov For example, the synthesis of N-(4-methoxyphenyl)-3-oxobutanamide, a precursor for a quinolin-2(1H)-one, can be achieved in a two-step one-pot synthesis without any solvent. nih.gov Nanoparticle catalysis, such as the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), has been shown to enhance reaction yields and reduce reaction times in the synthesis of quinolines, representing another green approach. nih.gov These nanoparticles can help stabilize unstable intermediates on their acidic surface. nih.gov

| Green Approach | Key Feature | Example |

| Solvent-Free Synthesis | Eliminates the need for potentially harmful organic solvents. mdpi.comnih.gov | Two-step one-pot synthesis of N-(4-methoxyphenyl)-3-oxobutanamide. nih.gov |

| Nanoparticle Catalysis | Improves reaction efficiency and can be recyclable. nih.gov | Use of Fe₃O₄@SiO₂ in the synthesis of 2-methyl-6-nitroquinoline. nih.gov |

| Water as Solvent | Utilizes a benign and readily available solvent. mdpi.com | Decarboxylating cyclization to synthesize quinolin-4-ones in water at 80 °C. mdpi.com |

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinolones, from simple starting materials in a single reaction vessel. researchgate.netrsc.org This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.netnih.gov

A notable example is the Friedländer synthesis, which can be performed as a one-pot reaction. In this method, o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes using iron powder and catalytic hydrochloric acid, followed by an in situ condensation with a ketone or aldehyde to yield the corresponding quinoline (B57606). rsc.orgnih.gov This procedure is mild enough to tolerate various functional groups and provides an efficient route to biologically active quinoline derivatives. researchgate.net Another one-pot method involves the Ru-catalyzed aerobic oxidation of indoles followed by a base-promoted Camps cyclization to afford 4-quinolones at room temperature. rsc.org

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Product |

| Friedländer Synthesis | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Iron, HCl | Mono- or di-substituted quinolines rsc.orgnih.gov |

| Camps Cyclization (One-Pot) | N-Substituted-3-methylindoles | Ru(bpy)₃Cl₂·6H₂O, Blue LED | 4-Quinolones rsc.org |

Specific Synthetic Routes to 6-Nitroquinolin-2(1H)-one

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the nitration of pre-existing quinoline or coumarin (B35378) frameworks. The choice of precursor and reaction conditions is crucial for directing the regioselectivity of the nitration to the desired C6 position.

Nitration Reactions of Quinoline and Coumarin Precursors

The direct nitration of quinolin-2(1H)-one (also known as carbostyril) is a common method for the synthesis of its nitro derivatives. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions generate the nitronium ion (NO₂⁺), which is the active electrophile. The position of nitration on the quinolin-2(1H)-one ring is influenced by the reaction conditions. While nitration under certain conditions can yield the 3-nitro derivative, the use of fuming nitric acid in concentrated sulfuric acid predominantly affords this compound. rsc.org For instance, the nitration of 4-hydroxy-2(1H)-quinolones with a mixture of concentrated nitric and sulfuric acids in the presence of potassium nitrate at low temperatures (-5°C) has been shown to produce 4-hydroxy-6-nitro-2(1H)-quinolones. scholarsresearchlibrary.com

An alternative approach involves the nitration of coumarin precursors, followed by a ring transformation reaction. For example, 4,7-dimethylcoumarin (B83668) can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4,7-dimethyl-6-nitrocoumarin. sapub.org This nitrocoumarin can then be converted to the corresponding N-amino-4,7-dimethyl-6-nitroquinolin-2-one by treatment with hydrazine (B178648) hydrate. sapub.org This method provides a versatile route to N-substituted this compound derivatives.

Table 1: Nitration of Quinolone and Coumarin Precursors

| Precursor | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2(1H)-quinolone | conc. HNO₃ / conc. H₂SO₄ / KNO₃ | -5°C | 4-Hydroxy-6-nitro-2(1H)-quinolone | scholarsresearchlibrary.com |

| 4,7-Dimethylcoumarin | HNO₃ / H₂SO₄ | - | 4,7-Dimethyl-6-nitrocoumarin | sapub.org |

Enzymatic Synthesis and Bioreduction Pathways

In addition to traditional chemical synthesis, enzymatic methods have emerged as a powerful tool for the preparation of this compound. A notable example is the conversion of 6-nitroquinoline (B147349) to this compound mediated by the enzyme xanthine (B1682287) oxidase. nih.gov This reaction occurs as a side reaction during the bioreductive metabolism of 6-nitroquinoline. nih.gov The enzymatic oxidation takes place at the C2 position of the quinoline ring, introducing a carbonyl group to form the quinolin-2(1H)-one structure. nih.gov This biocatalytic approach offers a mild and selective alternative to chemical oxidation methods.

The broader field of bioreduction of nitroaromatic compounds is also relevant. One-electron reductases can convert nitroaryl groups to nitroso, hydroxylamino, and amino metabolites, particularly under hypoxic conditions. nih.gov While the primary focus of these studies is often the reduction of the nitro group, the enzymatic machinery of microorganisms and isolated enzymes can also catalyze other transformations of the heterocyclic core, as demonstrated by the xanthine oxidase-mediated synthesis of this compound. nih.govnih.gov

Table 2: Enzymatic Synthesis of this compound

| Substrate | Enzyme | Product | Reference |

|---|---|---|---|

| 6-Nitroquinoline | Xanthine Oxidase | This compound | nih.gov |

Derivatization Strategies for this compound

Further functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new applications. Common derivatization strategies involve reactions at the amino group, which can be obtained by reduction of the nitro group, or at other reactive positions on the quinolinone ring.

Schiff bases, or imines, are readily formed by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, the corresponding 6-aminoquinolin-2(1H)-one can serve as the amine component. For instance, N-amino-4,7-dimethyl-6-nitroquinolin-2-one has been reacted with salicylaldehyde (B1680747) in the presence of an acid catalyst to form the corresponding Schiff base, 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one. sapub.org This reaction introduces a new aromatic substituent and provides a platform for the synthesis of more complex molecules and potential ligands for metal complexes.

Urea (B33335) and thiourea (B124793) derivatives of 6-aminoquinolin-2(1H)-one can be prepared by reacting the amino group with isocyanates and isothiocyanates, respectively. For example, the reaction of N-amino-4,7-dimethyl-6-nitroquinolin-2-one with phenyl isocyanate and phenyl isothiocyanate yields the corresponding urea and thiourea derivatives: 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea and 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea. sapub.org These derivatives are of interest due to the diverse biological activities associated with the urea and thiourea functionalities.

Azo dyes are a class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are typically synthesized through a diazo coupling reaction, which involves the reaction of a diazonium salt with an electron-rich coupling component. The synthesis of azo dyes from this compound first requires the reduction of the nitro group to an amino group, followed by diazotization and coupling. The resulting 6-aminoquinolin-2(1H)-one can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5°C) to form a diazonium salt. nih.gov This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors and properties. nih.govunb.ca

Table 3: Derivatization of this compound Analogues

| Starting Material | Reagent | Derivative Type | Product Name | Reference |

|---|---|---|---|---|

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Salicylaldehyde | Schiff Base | 1-[(2-Hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one | sapub.org |

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isocyanate | Urea | 1-(4,7-Dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea | sapub.org |

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isothiocyanate | Thiourea | 1-(4,7-Dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | sapub.org |

| 6-Aminoquinolin-2(1H)-one (hypothetical) | NaNO₂/HCl, then Phenol | Azo Dye | (E)-6-((4-hydroxyphenyl)diazenyl)quinolin-2(1H)-one (example) | nih.govunb.ca |

Acryloyl and Ethylidene Derivatives

The synthesis of acryloyl and ethylidene derivatives of this compound involves the introduction of a reactive C=C double bond, which can serve as a valuable handle for further functionalization in medicinal chemistry and materials science. While specific literature detailing the synthesis of acryloyl and ethylidene derivatives directly from this compound is not extensively available, the synthesis of related acryloyl-containing polymers and the application of classic organic reactions provide a strong basis for their preparation.

Acryloyl derivatives can be synthesized through the acylation of the parent quinolinone. For instance, N-acryloyl derivatives of various heterocyclic compounds are commonly prepared by reacting the heterocycle with acryloyl chloride in the presence of a base. This general methodology can be applied to this compound, where the nitrogen atom of the quinolinone ring would act as the nucleophile. The reaction would likely proceed under standard acylation conditions, employing a suitable solvent and an acid scavenger to neutralize the HCl generated. The synthesis of poly(N-acryloyl amino acid)s through photoinduced living polymerization highlights the robustness of the acryloyl group in polymerization reactions, suggesting that acryloyl derivatives of this compound could be valuable monomers for the creation of novel polymers with potentially interesting properties.

Ethylidene derivatives , on the other hand, are typically synthesized via condensation reactions. The Knoevenagel condensation is a prominent method for the formation of C=C double bonds by reacting a carbonyl compound with a molecule containing an active methylene group, catalyzed by a weak base. In the context of this compound, the introduction of an ethylidene group would likely involve a multi-step synthesis, potentially starting from a derivative of the quinolinone that possesses a suitable active methylene or carbonyl functionality. For example, if a formyl group were introduced at a specific position on the this compound scaffold, a subsequent Wittig reaction or a related olefination reaction with an appropriate phosphorus ylide could yield the desired ethylidene derivative. The Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid in the presence of pyridine (B92270), offers another potential route for creating α,β-unsaturated carboxylic acids, which could be further transformed into ethylidene derivatives.

Arylamination and Functionalization

Arylamination of the this compound core introduces a key structural motif found in many biologically active compounds. A significant advancement in this area is the direct nucleophilic substitution of hydrogen (SNH) in nitroquinolones. This methodology allows for the direct introduction of an arylamino group onto the quinolone ring system, bypassing the need for pre-functionalized starting materials.

A study on the SNH-arylamination of 1-methyl-5(6,7,8)-nitroquinolin-2(1Н)-ones has demonstrated the feasibility of this approach. The reaction of 1-methyl-6-nitroquinolin-2(1H)-one with anilines in the presence of a strong base like potassium tert-butoxide can lead to the formation of the corresponding arylamino derivatives. The reaction proceeds through a proposed mechanism involving the formation of a σ-adduct, followed by oxidation. Interestingly, in some cases, the formation of nitrosoquinolone derivatives as byproducts has been observed.

The following table summarizes the results of the SNH-arylamination of 1-methyl-6-nitroquinolin-2(1H)-one with different anilines:

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 1-methyl-7-(phenylamino)-6-nitroquinolin-2(1H)-one | 45 |

| 2 | p-Toluidine | 1-methyl-6-nitro-7-(p-tolylamino)quinolin-2(1H)-one | 52 |

| 3 | p-Anisidine | 7-((4-methoxyphenyl)amino)-1-methyl-6-nitroquinolin-2(1H)-one | 48 |

This method represents a powerful tool for the direct functionalization of the this compound scaffold, enabling the synthesis of a diverse library of arylamino derivatives for further investigation.

Strategies for Regioselective Synthesis

The regioselective synthesis of this compound is primarily achieved through the direct nitration of the parent quinolin-2(1H)-one or a suitable precursor. The position of the nitro group is dictated by the electronic properties of the quinolinone ring system and the reaction conditions employed.

The nitration of 1-methylquinolin-2(1H)-one has been shown to yield 1-methyl-6-nitro-2-quinolone as the main product at 50 °C. mdpi.com This indicates a preference for nitration at the C6 position of the benzene (B151609) ring portion of the molecule. The directing effect of the lactam ring and the activating nature of the methyl group on the nitrogen atom likely contribute to this regioselectivity. At higher temperatures, dinitrated products such as 3,6-dinitro-1-methyl-2-quinolone and 6,8-dinitro-1-methyl-2-quinolone can also be formed. mdpi.com This suggests that the C6 position is the most activated towards electrophilic aromatic substitution, followed by the C3 and C8 positions. mdpi.com

A thorough study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives has provided valuable insights into achieving high regioselectivity for the 6-nitro isomer. researchgate.net By carefully selecting the N-protecting group and the nitrating agent, it is possible to direct the nitration almost exclusively to the C6 position. This level of control is crucial for the efficient synthesis of 6-nitro-substituted quinolines and their derivatives.

Computational studies have often been employed to complement experimental findings, helping to rationalize the observed regioselectivity by examining the stability of the intermediate sigma complexes formed during the nitration process. These studies have generally shown good agreement with experimental results.

Synthetic Challenges and Future Directions in this compound Synthesis

While the synthesis of this compound can be achieved through established methods, several challenges remain, and future research is directed towards developing more efficient, sustainable, and versatile synthetic strategies.

Synthetic Challenges:

Harsh Reaction Conditions: Classical nitration methods often employ harsh and corrosive reagents, such as concentrated nitric and sulfuric acids, which can lead to safety and environmental concerns. The development of milder and more environmentally benign nitration protocols is highly desirable.

Substrate Scope: The synthesis of substituted 6-nitroquinolin-2(1H)-ones can be challenging, as the presence of other functional groups on the quinolinone ring can interfere with the nitration reaction or lead to undesired side products.

Future Directions:

Development of Greener Synthetic Methods: Future research will likely focus on the development of more sustainable synthetic routes to this compound and its derivatives. This could involve the use of solid acid catalysts, milder nitrating agents, or flow chemistry techniques to improve safety and reduce waste.

Catalytic C-H Functionalization: Direct C-H functionalization methodologies offer a powerful and atom-economical approach to the synthesis of complex molecules. The development of catalytic methods for the direct introduction of nitro groups or other functionalities onto the quinolinone scaffold would represent a significant advancement.

Photocatalysis: Visible-light-mediated synthesis is an emerging area in organic chemistry that offers mild and selective reaction conditions. The application of photocatalysis to the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been demonstrated and could potentially be adapted for the synthesis of nitro-substituted derivatives.

By addressing these challenges and exploring these future directions, the synthesis of this compound and its derivatives can be further optimized, facilitating their application in various fields of chemical and biological research.

Advanced Spectroscopic and Computational Analysis of 6 Nitroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-Nitroquinolin-2(1H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H-NMR Analysis and Proton Assignments

The ¹H-NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons in the molecule. The spectrum typically displays signals for six protons: one labile N-H proton and five aromatic protons.

The protons on the pyridinone ring, H-3 and H-4, appear as doublets due to coupling with each other. The H-4 proton is generally shifted downfield relative to H-3, influenced by the anisotropic effect of the adjacent benzene (B151609) ring. The protons on the nitro-substituted benzene ring (H-5, H-7, and H-8) constitute an AMX spin system. H-5, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded of the three and appears as a doublet. H-7 appears as a doublet of doublets, coupled to both H-5 and H-8. H-8 typically appears as a doublet, coupled to H-7. The N-H proton of the lactam moiety usually appears as a broad singlet at a significant downfield chemical shift, a characteristic feature of amide protons.

Table 1: ¹H-NMR Chemical Shift and Coupling Constant Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~12.5 | br s | - |

| H-5 | ~8.6 | d | J = 2.5 Hz |

| H-7 | ~8.3 | dd | J = 9.0, 2.5 Hz |

| H-4 | ~7.9 | d | J = 9.5 Hz |

| H-8 | ~7.6 | d | J = 9.0 Hz |

| H-3 | ~6.6 | d | J = 9.5 Hz |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

¹³C-NMR Analysis and Carbon Assignments

The proton-decoupled ¹³C-NMR spectrum of this compound displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon (C-2) of the lactam ring is highly deshielded due to the attached oxygen and nitrogen atoms, resulting in a signal in the far downfield region of the spectrum (~160-165 ppm). The carbon atom bearing the nitro group (C-6) is also significantly deshielded. Quaternary carbons (C-4a and C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The remaining carbon signals can be assigned based on established substituent effects and by correlation with the ¹H-NMR spectrum using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-6 | ~145 |

| C-4a | ~142 |

| C-8a | ~140 |

| C-4 | ~138 |

| C-8 | ~128 |

| C-5 | ~125 |

| C-7 | ~120 |

| C-3 | ~118 |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful tool used to confirm signal assignments in NMR spectroscopy. For this compound, the most straightforward labeling experiment involves the exchange of the acidic N-H proton. By adding a small amount of deuterium oxide (D₂O) to the NMR sample and gently warming, the N-H proton can be exchanged for a deuterium atom.

Upon re-acquisition of the ¹H-NMR spectrum, the broad singlet corresponding to the N-H proton will disappear or significantly diminish in intensity. This experiment unequivocally confirms the assignment of the N-H signal. While more complex syntheses can be performed to specifically replace aromatic protons with deuterium to confirm their assignments, the N-H exchange is the most common and practical deuterium labeling study for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is dominated by strong absorption bands corresponding to the key functional groups. A prominent feature is the C=O stretching vibration of the cyclic amide (lactam) group, which typically appears in the range of 1650-1680 cm⁻¹. The N-H stretching vibration is observed as a broad band around 3100-3300 cm⁻¹. The nitro group (NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretching vibration near 1520-1540 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Lactam) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| NO₂ | Asymmetric Stretch | 1520 - 1540 |

| NO₂ | Symmetric Stretch | 1340 - 1360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular weight of the compound is 190.15 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 190.

The fragmentation of this compound is driven by its functional groups. A common and significant fragmentation pathway involves the loss of the nitro group (NO₂), which has a mass of 46 Da, leading to a prominent fragment ion at m/z 144. Another characteristic fragmentation is the loss of carbon monoxide (CO) from the lactam ring, with a mass of 28 Da, which can occur from the molecular ion or subsequent fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Identity | Description |

| 190 | [M]⁺˙ | Molecular Ion |

| 144 | [M - NO₂]⁺ | Loss of the nitro group |

| 116 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is characterized by absorptions arising from its extended conjugated system.

The molecule contains multiple chromophores, including the quinolinone ring system, the carbonyl group, and the nitro group. These contribute to complex electronic transitions. The primary absorptions are typically due to π → π* transitions within the aromatic and conjugated π-system. These are high-intensity bands that appear in the UV region. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, are also possible. These transitions are generally of lower intensity and can sometimes be observed as shoulders on the main absorption bands. The presence of the nitro group, a strong auxochrome and chromophore, significantly influences the absorption profile, often shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted quinolin-2(1H)-one.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can deduce the arrangement of atoms in the crystal lattice, providing highly accurate measurements of bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would provide unambiguous proof of its molecular structure in the solid state. It would reveal the planarity of the quinolinone ring system, the conformation of the nitro group relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. This information is fundamental to understanding the compound's physical properties and its interactions in a solid-state environment. A representative data table from such an analysis would include key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.1 |

| β (°) | 98.5 |

| Volume (ų) | 734.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.54 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Studies

In the absence of experimental data, computational chemistry offers powerful tools to predict the properties of molecules. These theoretical studies can provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would yield a detailed picture of its three-dimensional shape.

Table 2: Hypothetical Optimized Geometrical Parameters of this compound (DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N1 | 1.38 | N1-C2-C3: 121.5 |

| C6-N2 | 1.47 | C5-C6-N2: 118.9 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT geometry optimization.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra, as each calculated frequency corresponds to a specific type of atomic motion (e.g., stretching, bending). For this compound, this analysis would help in assigning the peaks in its vibrational spectra to specific functional groups, such as the C=O stretch of the quinolinone, the N-H stretch, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (DFT)

| Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1680 | Carbonyl stretching |

| νas(NO₂) | 1550 | Asymmetric NO₂ stretching |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT vibrational frequency analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, this analysis would provide insights into its electronic properties and potential reactivity in chemical reactions.

Table 4: Hypothetical Frontier Molecular Orbital Energies of this compound (DFT)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue represents electron-poor, positive potential regions (attractive to nucleophiles). For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and nitro groups as regions of negative potential, and the hydrogen atom on the nitrogen as a region of positive potential, thus predicting sites for intermolecular interactions.

Theoretical Prediction of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these theoretical calculations, often using basis sets such as B3LYP/6-311++G(d,p). researchgate.net Such calculations can predict vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netsigmaaldrich.com

For nitro-substituted quinolinones, theoretical calculations can accurately predict the characteristic vibrational modes. The conjugation of a nitro (NO₂) group with an aromatic ring typically results in asymmetric stretching vibrations between 1550 and 1490 cm⁻¹ and symmetric stretching vibrations between 1355 and 1315 cm⁻¹. scielo.br In a study on a structurally related nitro-methoxychalcone quinolinone (NMQ), the calculated asymmetric stretching vibration for the nitro group was found at 1616 cm⁻¹, while the experimental value was observed at 1525 cm⁻¹. scielo.br The symmetric stretching vibration was calculated at 1391 cm⁻¹ and observed experimentally at 1349 cm⁻¹. scielo.br These comparisons between theoretical predictions and experimental results are crucial for the accurate assignment of spectral bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). sigmaaldrich.com These predictions help in the assignment of complex spectra and provide insights into the electronic environment of the nuclei. For related molecules like 2-Methyl-8-nitroquinoline, computational studies have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is correlated with the electronic transitions observed in the UV-Vis spectrum. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | 1525 | 1616 |

| NO₂ Symmetric Stretch | 1349 | 1391 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. The potential energy surface, or energy landscape, describes the energy of a molecule as a function of its geometry. nih.gov This landscape is characterized by energy minima, which correspond to stable conformers, and the energy barriers that separate them. nih.gov

For molecules with rotatable bonds, multiple conformers can exist. Theoretical calculations, particularly using DFT methods, are essential for mapping the energy landscape and identifying the most stable conformers. ufms.br For instance, in the analysis of chalcone (B49325) isomers, calculations revealed that s-cis conformers were generally more stable due to greater electron delocalization, which arises from better planarity and alignment of π orbitals. ufms.br The relative populations of different conformers at equilibrium are determined by their relative energies.

In the case of this compound, the quinolinone ring system is largely planar, but the nitro group can exhibit some rotational freedom. The orientation of the nitro group relative to the aromatic ring can influence the molecule's electronic properties and intermolecular interactions. Computational studies on related nitroaromatic compounds have shown that the orientation of the nitro group can introduce strong inductive and resonance effects, withdrawing electron density from the aromatic system. mdpi.com The most stable conformation would be the one that minimizes steric hindrance and maximizes electronic stabilization. While specific studies on the energy landscape of this compound are not widely available, the principles derived from similar molecules suggest a relatively rigid primary ring structure with conformational flexibility centered around the nitro substituent.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces in its crystal packing.

Hydrogen Bonding: The quinolinone moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong intermolecular N—H⋯O hydrogen bonds. In crystal structures of analogous compounds, such as 6-nitroquinazolin-4(3H)-one and 6-Chloroquinolin-2(1H)-one, these interactions are observed to link molecules into dimers or chains. nih.govresearchgate.netnih.gov For example, in 6-Chloroquinolin-2(1H)-one, molecules are linked into C(4) chains along the rsc.org direction by N—H⋯O hydrogen bonds. nih.gov The oxygen atoms of the nitro group can also act as hydrogen bond acceptors, potentially forming weaker C—H⋯O interactions with neighboring molecules, which has been observed in the crystal structure of a related 6-nitro-tetrahydroquinoline derivative. srce.hr

π-π Stacking: The planar aromatic quinoline (B57606) ring system facilitates π-π stacking interactions. These interactions involve the overlapping of π-orbitals of adjacent aromatic rings and are crucial for the stabilization of the crystal lattice. In 6-Chloroquinolin-2(1H)-one, aromatic π–π stacking interactions are observed with a shortest centroid-to-centroid distance of 3.685 Å. nih.gov Additionally, the electron-deficient character of the aromatic system, enhanced by the electron-withdrawing nitro group, can lead to nitro-π interactions, where the nitro group interacts with the π system of an adjacent molecule. researchgate.netresearchgate.net

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | Connects molecules into dimers or chains via the lactam functionality. | 6-Chloroquinolin-2(1H)-one | nih.gov |

| C—H⋯O Hydrogen Bond | Weak interactions involving aromatic C-H donors and nitro/carbonyl oxygen acceptors. | 6-nitroquinazolin-4(3H)-one | nih.gov |

| π-π Stacking | Stacking of aromatic quinoline rings. | 6-Chloroquinolin-2(1H)-one | nih.gov |

| Nitro-π Interaction | Interaction between the nitro group and the π-system of a neighboring molecule. | General Nitroarenes | researchgate.netresearchgate.net |

Bioreduction Mechanisms and Redox Potentials

Nitroaromatic compounds are often subject to enzymatic bioreduction, a process that is particularly efficient under hypoxic (low oxygen) conditions. nih.gov This property is exploited in the design of hypoxia-selective agents. The bioreduction of a nitro group typically proceeds through a series of one-electron transfer steps, forming a nitro radical anion, which is then further reduced to nitroso, hydroxylamino, and finally amino derivatives. nih.gov

Studies on the related compound 6-nitroquinoline (B147349) have shown that it can be converted to the fluorescent 6-aminoquinoline (B144246) by the one-electron reducing enzyme system xanthine (B1682287)/xanthine oxidase, a process that occurs selectively under hypoxic conditions. nih.gov A notable side reaction in this process is the conversion of 6-nitroquinoline to this compound by xanthine oxidase. nih.gov The presumed intermediate, 6-hydroxylaminoquinoline, is also efficiently converted to 6-aminoquinoline only in a low-oxygen environment, indicating multiple oxygen-sensitive steps in the reduction pathway. nih.gov

The electrochemical or redox potential of a nitro compound is a key determinant of its susceptibility to bioreduction. This potential can be measured using techniques like cyclic voltammetry. Research on a series of 8-nitroquinolin-2(1H)-one derivatives, which are structural isomers of the 6-nitro compound, has demonstrated a clear link between their redox potential and biological activity against parasites like Leishmania. nih.gov It was found that only compounds with a redox potential above -0.6 V displayed significant antileishmanial activity. nih.gov This activity is attributed to the bioactivation of the prodrug by parasitic type 1 nitroreductases (NTR1). nih.govresearchgate.net These enzymes reduce the nitro group, leading to the formation of cytotoxic metabolites that kill the parasite. researchgate.net This suggests that this compound could potentially act as a substrate for similar nitroreductase enzymes, with its biological activity being highly dependent on its specific redox potential.

Biological and Pharmacological Investigations of 6 Nitroquinolin 2 1h One and Its Derivatives

Antimicrobial Activities

Derivatives of the quinolin-2(1H)-one scaffold, a core structure related to 6-Nitroquinolin-2(1H)-one, have been the subject of extensive research due to their broad spectrum of biological activities. icm.edu.pl These compounds are recognized for their potential as antimicrobial agents, demonstrating inhibitory effects against various pathogenic bacteria and fungi. icm.edu.plnih.govniscpr.res.in Investigations have revealed that specific structural modifications to the quinolinone ring system can lead to potent compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.govniscpr.res.in

Antibacterial Spectrum

The antibacterial properties of quinolin-2(1H)-one derivatives have been evaluated against a wide range of clinically relevant bacteria. Research indicates that these compounds often exhibit greater potency against Gram-positive organisms compared to Gram-negative ones. researchgate.net

Numerous studies have highlighted the significant activity of quinolin-2(1H)-one derivatives against Gram-positive bacteria. A particular series of these derivatives demonstrated noteworthy efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to the standard antibiotic ciprofloxacin (B1669076). nih.gov For instance, compounds designated as 6c, 6i, 6l, and 6o were identified as highly efficient against S. aureus, with MIC values ranging from 0.018 to 0.061 µg/mL. nih.gov

Similarly, other novel quinoline (B57606) derivatives have been shown to inhibit the growth of Bacillus subtilis. In vitro antimicrobial assays using the disc diffusion method revealed that synthesized quinoline derivatives could produce clear zones of inhibition against B. subtilis, indicating their antibacterial potential against this organism. nih.govresearchgate.net

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 6c | Staphylococcus aureus | 0.018 - 0.061 | nih.gov |

| Derivative 6i | Staphylococcus aureus | 0.018 - 0.061 | nih.gov |

| Derivative 6l | Staphylococcus aureus | 0.018 - 0.061 | nih.gov |

| Derivative 6o | Staphylococcus aureus | 0.018 - 0.061 | nih.gov |

| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.018 | nih.gov |

The activity of quinolin-2(1H)-one derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been investigated, although they often show more moderate activity compared to their effects on Gram-positive strains. researchgate.net For example, a series of 2-pyridone quinoline hybrids were evaluated, and some derivatives showed moderate antibacterial efficacy against E. coli with MIC values of 150 µg/mL. niscpr.res.in Another study focusing on hybrid quinoline-sulfonamide metal complexes found that a cadmium (II) complex exhibited very good activity against E. coli with a MIC of 609 × 10⁻⁵ mg/mL. mdpi.com

Activity against P. aeruginosa can be challenging, as this bacterium is known for its intrinsic resistance mechanisms. nih.gov However, some quinolin-2-one derivatives have demonstrated inhibitory potential. niscpr.res.in The standard antibiotic ciprofloxacin generally shows potent activity against both E. coli and P. aeruginosa, with MIC values often below 1 µg/mL, serving as a benchmark for novel compounds. nih.gov

| Compound Derivative | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 2-Pyridone Quinoline Hybrid (3g, 3h, 3j) | Escherichia coli | 150 µg/mL | niscpr.res.in |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | 0.609 µg/mL | mdpi.com |

| 2-Pyridone Quinoline Hybrid (3j) | Pseudomonas aeruginosa | Moderate activity | niscpr.res.in |

Quinolones, the broader class of compounds to which this compound belongs, are well-established inhibitors of bacterial DNA synthesis. nih.govyoutube.com Their primary molecular targets are two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV. nih.govnih.gov Both enzymes are critical for bacterial DNA replication, managing the topological state of the DNA. nih.govyoutube.com

DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. youtube.comyoutube.com Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following replication. youtube.com Quinolones function as topoisomerase poisons; they bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands. nih.govnih.gov This action blocks the resealing of the DNA break, leading to a halt in DNA replication and transcription, ultimately causing lethal double-strand breaks in the bacterial chromosome. nih.govnih.gov It is generally believed that 2-quinolones function through a similar mechanism of action as the more extensively studied 4-quinolones. nih.gov

A significant area of investigation is the efficacy of new quinolin-2(1H)-one derivatives against antibiotic-resistant bacteria. The rise of strains like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of novel agents. Research has shown that certain quinolin-2-one derivatives possess potent activity against a range of multidrug-resistant Gram-positive pathogens. nih.govresearchgate.net

Specifically, derivative 6c was found to be highly effective, with a MIC of 0.75 µg/mL against both MRSA and vancomycin-resistant Enterococci (VRE), and a MIC of 2.50 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Other related derivatives, 6l and 6o, also showed significant, albeit slightly lower, activity against these resistant strains. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 6c | MRSA | 0.75 | nih.gov |

| VRE | 0.75 | ||

| Derivative 6l | MRSA | 1.50 | nih.gov |

| VRE | 1.50 | ||

| Derivative 6o | MRSA | 2.50 | nih.gov |

| VRE | 2.50 |

Antifungal Spectrum

In addition to their antibacterial properties, quinolin-2(1H)-one derivatives have been screened for activity against pathogenic fungi. Studies have evaluated these compounds against species such as Candida albicans and various Aspergillus species, which are common causes of opportunistic fungal infections. nih.govniscpr.res.inresearchgate.net

One study of 2-pyridone quinoline hybrids found that compound 3e exhibited excellent antifungal activity against C. albicans with a MIC of 25 µg/mL and moderate activity against Aspergillus niger and Aspergillus clavatus with MICs of 50 µg/mL. niscpr.res.in Another investigation into quinoline-based hydroxyimidazolium hybrids showed activity against Candida spp. and Aspergillus spp. with MIC values of 62.5 µg/mL. researchgate.net These findings indicate that the quinolinone scaffold is a promising starting point for the development of new antifungal agents. niscpr.res.inresearchgate.net

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Pyridone Quinoline Hybrid (3e) | Candida albicans | 25 | niscpr.res.in |

| Aspergillus niger | 50 | ||

| Aspergillus clavatus | 50 | ||

| Quinoline-based Hydroxyimidazolium Hybrids | Candida spp. | 62.5 | researchgate.net |

| Aspergillus spp. | 62.5 |

Antiparasitic Activity

Derivatives of nitroquinolinone have emerged as a significant area of interest in the search for new treatments for trypanosomal infections. A study focused on the pharmacomodulation of 8-nitroquinolin-2(1H)-one at position 6 led to the synthesis of several new derivatives with potent activity against both Trypanosoma brucei brucei and Trypanosoma cruzi. nih.govacs.org

One particular derivative, a 6-bromo-substituted compound, demonstrated remarkable potency with submicromolar activity against both parasites. nih.govacs.org This compound was found to be bioactivated by type 1 nitroreductases in both Leishmania and Trypanosoma, a key mechanism for its antiparasitic action. nih.govacs.org The introduction of an electron-withdrawing group in the benzenic part of the pharmacophore was shown to have a strong influence on the redox potentials and the corresponding antitrypanosomal activities. nih.govacs.org

The table below summarizes the in vitro activities of a key 8-nitroquinolin-2(1H)-one derivative against T. b. brucei and T. cruzi.

Table 2: In Vitro Antitrypanosomal Activity of a 6-Bromo-8-nitroquinolin-2(1H)-one Derivative

| Parasite | Form | EC₅₀ (nM) | Reference |

|---|---|---|---|

| Trypanosoma brucei brucei | Trypomastigotes | 12 | nih.govacs.org |

| Trypanosoma cruzi | Amastigotes | 500 | nih.govacs.org |

The 8-nitroquinolin-2(1H)-one scaffold has also been a template for the development of compounds with antileishmanial activity. Pharmacomodulation at position 4 of this core structure, utilizing Sonogashira and Suzuki-Miyaura coupling reactions, yielded a series of derivatives that were tested against Leishmania donovani and subsequently against Leishmania infantum. nih.gov

The most promising derivatives were those bearing a phenyl moiety at position 4, particularly when the phenyl ring was substituted at the para position with a bromine or chlorine atom, or a trifluoromethyl group. nih.gov One such derivative, compound 17, while less cytotoxic than a related compound, exhibited anti-amastigote activity against L. infantum. nih.gov Although it was three times less active than the reference drug miltefosine, it was more active and selective than pentamidine. nih.gov

In a separate study, 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives were investigated for their antiparasitic properties against Leishmania infantum. One compound, 2-([2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl] amino) benzoic acid (C11), showed promising activity against the intracellular amastigote form of L. infantum. nih.gov This compound appeared to enhance host-protective mechanisms by preventing parasite internalization by macrophages and stimulating nitric oxide production. nih.gov

**Table 3: Antileishmanial Activity of an 8-Nitroquinolin-2(1H)-one Derivative against *Leishmania infantum***

| Compound | Activity against L. infantum | Comparison with Reference Drugs | Reference |

|---|---|---|---|

| 17 | Anti-amastigote activity | 3 times less active than miltefosine; more active and selective than pentamidine | nih.gov |

Anticancer and Antineoplastic Research

Inhibition of Cell Proliferation and Induction of Apoptosis

A derivative of this compound, specifically 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant potential as an antitumor agent. nih.govresearchgate.net This compound exhibited considerable cytotoxicity in 8 out of 13 human tumor cell lines tested. nih.gov

The mechanism of its anticancer action involves the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net In MOLT-4 cells, treatment with this compound led to an increase in the sub-G1 fraction and an accumulation of cells in the S and G2/M phases, indicating the upregulation of apoptosis along with mitotic arrest. nih.gov The induction of apoptosis was confirmed by flow cytometric studies and was found to be mediated by the activation of both caspase 3 and caspase 6. nih.govresearchgate.net Furthermore, light and transmission electron microscopy corroborated its apoptosis-inducing efficacy. nih.govresearchgate.net The compound also significantly inhibited DNA and RNA synthesis. researchgate.net

Table 4: Anticancer Activity of 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| MOLT-4 | Cytotoxicity, Cell cycle arrest (S and G2/M phases), Apoptosis | Activation of caspase 3 and 6, Inhibition of DNA and RNA synthesis | nih.govresearchgate.net |

| HL-60 | Apoptosis induction | - | nih.gov |

Targeted Therapies (e.g., PI3Kα inhibition)

The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the PI3Kα isoform, is a critical target in cancer therapy due to its frequent mutation in various cancers, leading to abnormal cell proliferation, migration, and invasion. nih.gov While direct evidence linking this compound to PI3Kα inhibition is not explicitly detailed in the provided search results, the broader class of quinoline derivatives has been explored as kinase inhibitors. dergipark.org.tr

The development of specific PI3Kα inhibitors is an active area of research. nih.gov The hinge region and the mutation site in the PI3Kα protein are important for designing specific inhibitors. nih.gov For instance, the Gln859 residue is specific to the p110α subunit and is a key interaction point for many PI3Kα-specific inhibitors. nih.gov Alpelisib is currently the only approved PI3Kα inhibitor for breast cancer treatment. nih.gov

The potential for this compound derivatives to act as PI3Kα inhibitors remains an area for future investigation. The structural features of quinolinones could potentially be adapted to target the ATP-binding site or allosteric sites of PI3Kα. Further research, including molecular modeling and enzymatic assays, would be necessary to explore this possibility.

Mechanism of Action in Cancer Cells

The anticancer potential of this compound and its derivatives is closely linked to the chemical properties of the nitroaryl group, particularly in the unique microenvironment of solid tumors. Many solid tumors contain regions of low oxygen, or hypoxia, which can promote tumor progression and resistance to therapy. However, this hypoxic state can be exploited by certain classes of compounds, including nitroaromatics.

The mechanism is predicated on the hypoxia-selective activation of the compound. In oxygen-deprived environments, one-electron reductases—enzymes that are abundant in hypoxic cancer cells—can reduce the nitro group of this compound. This reduction process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamino derivatives, which can damage cellular macromolecules and trigger cell death pathways. This targeted activation means the compound may be significantly more toxic to cancer cells in a hypoxic tumor core than to healthy, well-oxygenated tissues.

Once activated, quinolinone derivatives can induce cancer cell death through multiple mechanisms, primarily cell cycle arrest and apoptosis. dntb.gov.ua Studies on structurally related nitro-containing compounds and other quinolinones have shown they can halt the cell division process. Specifically, these compounds can cause cell cycle arrest in the G2/M phase, preventing the cell from entering mitosis, and also in the S phase, interfering with DNA replication. dntb.gov.uanih.govresearchgate.net

Following cell cycle arrest, the activated compounds can initiate apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. Research on a related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated that its cytotoxic action was mediated by the activation of key executioner enzymes caspase-3 and caspase-6. nih.govresearchgate.net Furthermore, investigations into other synthetic quinolinone derivatives suggest they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, showcasing a multi-faceted approach to inducing cancer cell death. dntb.gov.ua

Table 1: Anticancer Mechanisms of Action for Quinolinone and Related Nitro-Aromatic Compounds

| Compound Class/Derivative | Proposed Mechanism of Action | Key Findings |

|---|---|---|

| Nitroaryl Compounds | Hypoxia-selective bioreduction | The nitro group is reduced by one-electron reductases in low-oxygen environments to form cytotoxic metabolites. |

| Tetrahydroquinolinone Derivatives | Cell Cycle Arrest & Apoptosis | Induces cell cycle arrest at the G2/M phase, leading to apoptotic cell death via intrinsic and extrinsic pathways. dntb.gov.ua |

Anticonvulsant Properties and Neurological Applications

Quinoline derivatives, including the quinolin-2(1H)-one scaffold, have been recognized for their potential in developing novel antiepileptic drugs. nih.gov Research has explored their mechanisms of action, which involve complex interactions with the central nervous system's key inhibitory pathways.

Interaction with GABA Receptors

A primary mechanism for the anticonvulsant activity of certain quinoline derivatives is their interaction with γ-aminobutyric acid type A (GABAA) receptors. GABA is the main inhibitory neurotransmitter in the brain, and enhancing its signal can reduce neuronal excitability and suppress seizures.

One aminoquinoline derivative, DCUK-OEt, has been identified as a positive allosteric modulator (PAM) of GABAA receptors. This means it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA when it does bind. This modulation leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.

Notably, the effects of this quinoline derivative are specific to certain GABAA receptor subunit compositions. It demonstrates significant positive modulation on α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ receptors, while having little to no effect on others. semanticscholar.org Molecular docking simulations suggest that its binding site may be located at the interface between the α+ and β- subunits, a site distinct from the benzodiazepine (B76468) binding site located at the α+/γ- interface. semanticscholar.org

Table 2: Modulatory Effects of a Quinoline Derivative (DCUK-OEt) on Various GABAA Receptor Subtypes

| Receptor Subtype | Effect of DCUK-OEt | Significance |

|---|---|---|

| α1β2γ2 | Positive Allosteric Modulator | One of the most common synaptic receptor subtypes in the brain. |

| α1β3γ2 | Positive Allosteric Modulator | Another common synaptic receptor subtype. |

| α5β3γ2 | Positive Allosteric Modulator | Primarily extrasynaptic, involved in tonic inhibition and cognition. |

| α1β3δ | Positive Allosteric Modulator | An extrasynaptic receptor subtype sensitive to neurosteroids and involved in tonic inhibition. |

| α1β1γ2 | No Significant Effect | Demonstrates subunit selectivity. semanticscholar.org |

Enzyme Inhibition in Neurotransmitter Metabolism

While direct inhibition of key neurotransmitter-metabolizing enzymes like GABA transaminase by this compound is not extensively documented, a related mechanism for anticonvulsant action involves the inhibition of carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that help maintain pH homeostasis in the brain, and their inhibition can lead to an increase in carbon dioxide concentration, which has been shown to suppress seizures. mdpi.com Some anticonvulsant drugs, such as topiramate (B1683207) and zonisamide, are known to act via this mechanism. Research into related heterocyclic compounds, specifically quinazolin-4(3H)-ones, has explored their potential as carbonic anhydrase inhibitors, suggesting this as a plausible, albeit less direct, mechanism for modulating neuronal excitability. mdpi.comnih.gov

Relationship to Clonazepam Analogs

A direct structural link exists between the this compound core and established anticonvulsant agents through the compound 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. This specific derivative is officially recognized as a related compound and impurity of clonazepam, a potent benzodiazepine drug widely used to treat seizure disorders.

Clonazepam and other benzodiazepines exert their anticonvulsant effects by acting as positive allosteric modulators at the benzodiazepine binding site of the GABAA receptor. The structural relationship of a this compound derivative to clonazepam is significant because it places this chemical scaffold within a class of compounds known to have profound neurological effects. However, as noted previously, other quinoline derivatives appear to modulate the GABAA receptor at a different allosteric site (the α+β- interface), highlighting the potential for this scaffold to produce compounds with novel pharmacological profiles distinct from classical benzodiazepines. semanticscholar.org

Antiviral Activity

The quinoline and quinolin-2(1H)-one scaffolds have emerged as a promising foundation for the development of new antiviral agents. nih.govnih.gov Derivatives have shown activity against a range of viruses by interfering with various stages of the viral life cycle.

Research has demonstrated that novel quinoline derivatives can inhibit the replication of Dengue Virus serotype 2 (DENV2). semanticscholar.orgnih.gov The mechanism of action appears to target the early stages of the viral infection process, as the compounds were able to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. semanticscholar.org Similarly, other quinoline derivatives, such as the antimalarial drug mefloquine, have been found to reduce Zika Virus (ZIKV) RNA production, indicating an inhibition of viral replication. nih.gov

A key mechanism for antiviral action is the inhibition of essential viral enzymes. Studies on a series of 4-substituted quinolin-2-one derivatives revealed that they could act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for HIV replication. mdpi.com

Table 3: Antiviral Activity of Representative Quinoline and Quinolin-2(1H)-one Derivatives

| Virus Target | Derivative Class | Proposed Mechanism of Action |

|---|---|---|